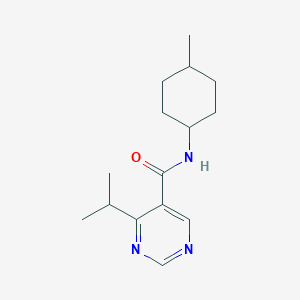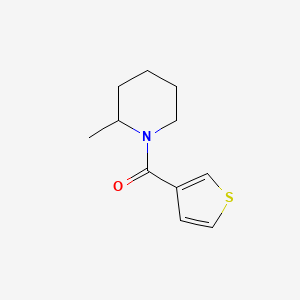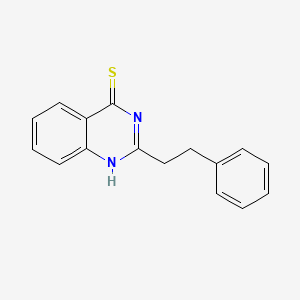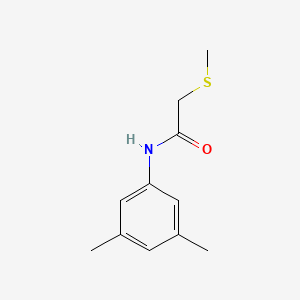![molecular formula C13H22N2O2 B7514078 1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7514078.png)
1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one, also known as CPP or CPP-115, is a small molecule inhibitor of the enzyme gamma-aminobutyric acid aminotransferase (GABA-AT). This enzyme is responsible for the breakdown of the inhibitory neurotransmitter GABA, and its inhibition by CPP-115 leads to increased levels of GABA in the brain. This has potential therapeutic applications in the treatment of a range of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.
Wirkmechanismus
1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one-115 inhibits the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. This leads to increased levels of GABA, which can activate GABA receptors and inhibit neuronal activity. This has a calming and inhibitory effect on the brain, which can be beneficial in the treatment of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one-115 has been shown to increase GABA levels in the brain and enhance GABAergic neurotransmission. This can lead to a range of biochemical and physiological effects, including reduced neuronal excitability, increased inhibitory tone, and improved cognitive function. These effects are thought to underlie the therapeutic potential of 1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one-115 in various disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one-115 is that it is a highly specific inhibitor of GABA-AT, with minimal off-target effects. This allows for precise modulation of GABAergic neurotransmission in preclinical models. However, one limitation is that 1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one-115 has poor solubility in aqueous solutions, which can make dosing and administration challenging in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one-115. One area of interest is its potential use in the treatment of drug addiction, particularly for opioid addiction. Another area of interest is its potential use in the treatment of anxiety disorders, such as post-traumatic stress disorder. Additionally, there is ongoing research into the development of more potent and selective inhibitors of GABA-AT, which could have even greater therapeutic potential.
Synthesemethoden
1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one-115 can be synthesized using a multi-step process starting from commercially available starting materials. The key step involves the reaction of 4-(cyclobutanecarbonyl)piperazine with 2-methylpropan-1-one in the presence of a base catalyst. The resulting product can be purified by recrystallization to obtain 1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one-115 in high purity.
Wissenschaftliche Forschungsanwendungen
1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one-115 has been extensively studied in preclinical models of various neurological and psychiatric disorders. In animal models of epilepsy, 1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one-115 has been shown to reduce seizure activity and increase the threshold for seizure induction. In addiction models, 1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one-115 has been shown to reduce drug-seeking behavior and prevent relapse. In anxiety models, 1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one-115 has been shown to reduce anxiety-like behavior and improve cognitive function.
Eigenschaften
IUPAC Name |
1-[4-(cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-10(2)12(16)14-6-8-15(9-7-14)13(17)11-4-3-5-11/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAXYURTODPPAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7514012.png)



![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-propan-2-yl-1H-pyrazol-3-yl)methanone](/img/structure/B7514046.png)

![N-(5-bromopyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7514059.png)
![Cyclopropyl-[4-(3-methylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7514061.png)
![Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7514075.png)

